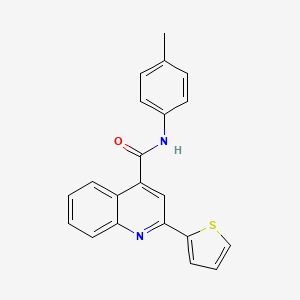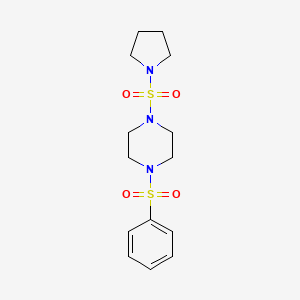![molecular formula C27H25NO7S B5201598 ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate](/img/structure/B5201598.png)
ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate, commonly known as Fmoc-Phenylalanine-Sulfone, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. Fmoc-Phenylalanine-Sulfone is widely used in the field of biochemistry and medicinal chemistry due to its ability to modify proteins and peptides.
Mécanisme D'action
The mechanism of action of Fmoc-Phenylalanine-Sulfone is not fully understood. However, it is believed that the compound modifies proteins by reacting with specific amino acid residues. The modification of proteins can alter their structure and function, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Fmoc-Phenylalanine-Sulfone has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of proteases, enzymes that break down proteins. This inhibition can lead to the accumulation of specific proteins, which can have downstream effects on cellular processes. Fmoc-Phenylalanine-Sulfone has also been shown to affect the activity of ion channels, which can impact the electrical activity of cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Fmoc-Phenylalanine-Sulfone in lab experiments has several advantages. The compound is stable and can be easily synthesized. It is also readily available from commercial suppliers. However, there are limitations to its use. The compound can be toxic to cells at high concentrations, and its effects on specific proteins can be difficult to predict.
Orientations Futures
There are several future directions for the use of Fmoc-Phenylalanine-Sulfone in scientific research. The compound could be used to develop new drugs that target specific proteins. It could also be used to study the role of specific amino acids in protein function and to investigate the effect of modifications on protein structure and activity. Additionally, the compound could be used to develop new techniques for modifying proteins and peptides.
Méthodes De Synthèse
The synthesis of Fmoc-Phenylalanine-Sulfone involves several steps. The first step involves the protection of the carboxyl group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The second step involves the reaction of the protected phenylalanine with sulfonyl chloride to form the sulfonate ester. The third step involves the removal of the Boc group, followed by the coupling of the resulting amino acid with Fmoc-Cl to form Fmoc-Phenylalanine-Sulfone.
Applications De Recherche Scientifique
Fmoc-Phenylalanine-Sulfone has several applications in scientific research. It is widely used in the field of biochemistry to modify proteins and peptides. The compound has been used to study the role of specific amino acids in protein function and to investigate the effect of modifications on protein structure and activity. Fmoc-Phenylalanine-Sulfone has also been used in medicinal chemistry to develop drugs that target specific proteins.
Propriétés
IUPAC Name |
ethyl 2-[(9-oxofluoren-2-yl)sulfonylamino]-3-phenyl-3-propanoyloxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7S/c1-3-23(29)35-26(17-10-6-5-7-11-17)24(27(31)34-4-2)28-36(32,33)18-14-15-20-19-12-8-9-13-21(19)25(30)22(20)16-18/h5-16,24,26,28H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJDWHPTZJKODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C1=CC=CC=C1)C(C(=O)OCC)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5201529.png)

![3-(allylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201539.png)

![1-(2-fluorobenzyl)-N-[(6-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5201560.png)
![(3R*,4R*)-1-(3-methyl-2-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5201576.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-chloro-6-fluorobenzyl)methanamine](/img/structure/B5201584.png)

![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5201593.png)
![N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5201594.png)
![4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5201607.png)


![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5201637.png)